molecular formula C5H3ClFNO B145234 4-Chloro-3-fluoropyridine 1-oxide CAS No. 127108-51-4

4-Chloro-3-fluoropyridine 1-oxide

Cat. No. B145234
Key on ui cas rn: 127108-51-4
M. Wt: 147.53 g/mol
InChI Key: NOUWIWISPLZJHT-UHFFFAOYSA-N
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Patent
US08093250B2

Procedure details

MCPBA (28.1 g) was added to a solution of 4-chloro-3-fluoro-pyridine (10.0 g) in DCM (150 ml) and the reaction mixture stirred for 60 h at RT. The reaction mixture was quenched with 10% aq. Na2S2O3 and the basicity of the aq. phase adjusted with aq. sat. Na2CO3 to pH 9. The aq. phase was extracted with EA (6×), and the combined org. phase was dried over MgSO4 and evaporated to dryness. The desired compound (8.4 g) was used in the next step without further purification.
Name
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1C=C(Cl)C=C(C(OO)=[O:9])C=1.[Cl:12][C:13]1[CH:18]=[CH:17][N:16]=[CH:15][C:14]=1[F:19]>C(Cl)Cl>[Cl:12][C:13]1[CH:18]=[CH:17][N+:16]([O-:9])=[CH:15][C:14]=1[F:19]

Inputs

Step One
Name
Quantity
28.1 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C=NC=C1)F
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 60 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 10% aq. Na2S2O3
EXTRACTION
Type
EXTRACTION
Details
The aq. phase was extracted with EA (6×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
phase was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The desired compound (8.4 g) was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
Smiles
ClC1=C(C=[N+](C=C1)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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